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Cat. No.: B1679667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-610355 is an inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under

development by Pfizer for the once-daily treatment of asthma and Chronic Obstructive

Pulmonary Disease (COPD).[1][2] The development of PF-610355 was discontinued in 2011.

[1] This document provides a comprehensive summary of the available preclinical data for PF-
610355, focusing on its pharmacological profile, pharmacokinetic properties, and efficacy.

Detailed experimental protocols, based on standard methodologies, are provided to offer

insight into the evaluation of this compound.

Core Data Summary
In Vitro Pharmacology
The primary mechanism of action of PF-610355 is as a potent and selective β2-adrenoreceptor

agonist.[3] Activation of the β2-adrenoceptor, a G-protein coupled receptor, initiates a signaling

cascade that leads to bronchodilation.

Parameter Value Species/System

β2-adrenoceptor Agonism Potent and selective[3] Not specified
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In Vitro Metabolism
Studies using human liver microsomes indicated that PF-610355 is rapidly metabolized.[1]

Parameter Value Species/System

Half-life 17 minutes Human Liver Microsomes

Primary Metabolite Glucuronide conjugate Human Liver Microsomes

Metabolite Formation Half-life 28 minutes Human Liver Microsomes

In Vivo Pharmacokinetics (Rat)
Pharmacokinetic studies in rats demonstrated that PF-610355 has a profile designed for

inhaled delivery with minimal systemic exposure.[1]

Parameter Value Species

Absorption Slow from the lung Rat

Unbound Clearance High Rat

Half-life 3.5 hours Rat

Oral Bioavailability < 5% Rat

Major Metabolites
Phenol glucuronide, primary

amide, carboxylic acid
Rat

In Vivo Efficacy (Dog)
In a preclinical model of bronchoconstriction, PF-610355 demonstrated superior potency and

duration of action compared to the established LABA, salmeterol.[1]
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Parameter PF-610355 Salmeterol Species

ED50

(Bronchodilation)
~0.1 mcg Not specified Anesthetized Dog

Duration of Action > 2-fold higher Not specified Anesthetized Dog

Cardiovascular Effects
No effects at

efficacious doses
Not specified Anesthetized Dog

Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to

characterize PF-610355.

In Vitro β2-Adrenoceptor Agonist Assay (cAMP
Accumulation)
This assay determines the potency of a compound in activating the β2-adrenoceptor, typically

by measuring the downstream increase in intracellular cyclic adenosine monophosphate

(cAMP).

Protocol:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β2-

adrenoceptor are cultured in appropriate media and conditions.

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g.,

IBMX) to prevent cAMP degradation. Serial dilutions of PF-610355 are then added to the

wells.

Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow

for receptor activation and cAMP production.

Cell Lysis and Detection: A lysis buffer containing a labeled cAMP analog and a specific anti-

cAMP antibody is added. The amount of cAMP produced is quantified using a competitive
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binding assay, often employing fluorescence resonance energy transfer (FRET) or enzyme-

linked immunosorbent assay (ELISA) technology.

Data Analysis: The concentration of cAMP is plotted against the logarithm of the PF-610355
concentration to generate a dose-response curve and determine the EC50 value (the

concentration that produces 50% of the maximal response).

In Vitro Metabolism in Human Liver Microsomes
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver

microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and

buffer in a 96-well plate.

Compound Addition: PF-610355 is added to the reaction mixture at a specified

concentration.

Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at various time

points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution

(e.g., ice-cold acetonitrile).

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining

concentration of PF-610355 and the formation of metabolites.

Data Analysis: The natural logarithm of the percentage of PF-610355 remaining is plotted

against time to determine the in vitro half-life.

In Vivo Pharmacokinetics in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a

compound after administration to rats.
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Protocol:

Animal Model: Male Sprague-Dawley rats are used.

Dosing:

Intratracheal Administration: A solution or suspension of PF-610355 is administered

directly into the trachea of anesthetized rats to mimic inhalation.

Oral Administration: A solution of PF-610355 is administered by oral gavage to determine

oral bioavailability.

Intravenous Administration: A solution of PF-610355 is administered via a cannula in a tail

vein to determine clearance and volume of distribution.

Sample Collection: Blood samples are collected from a cannulated vessel at various time

points post-dose. Plasma is separated by centrifugation.

Bioanalysis: Plasma concentrations of PF-610355 and its major metabolites are determined

using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental or compartmental methods to determine key pharmacokinetic parameters

such as half-life, clearance, volume of distribution, and bioavailability.

In Vivo Bronchodilator Efficacy in Anesthetized Dogs
This experiment assesses the ability of a compound to reverse bronchoconstriction in an

animal model.

Protocol:

Animal Model: Anesthetized and ventilated Beagle dogs are used.

Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., methacholine) is

administered to induce a sustained increase in airway resistance.
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Drug Administration: PF-610355 or a comparator drug (e.g., salmeterol) is administered via

an intratracheal catheter.

Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are

continuously monitored to assess the degree and duration of bronchodilation.

Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored to

assess for potential cardiovascular side effects.

Data Analysis: The magnitude and duration of the reduction in airway resistance are

calculated and compared between different doses and compounds to determine the ED50.
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Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.

Experimental Workflow
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Caption: Preclinical Development Workflow for PF-610355.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

